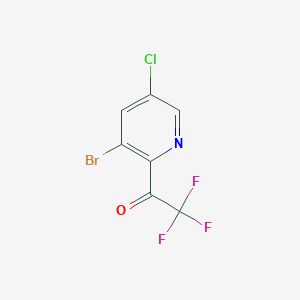

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Description

Positional Isomerism

- Pyridine Ring Substitution : Altering substituent positions (e.g., bromine at position 4 instead of 3) would generate positional isomers. For example:

- 1-(4-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone (bromine at position 4).

- 1-(3-Chloro-5-bromopyridin-2-yl)-2,2,2-trifluoroethanone (swapped halogen positions).

Functional Group Isomerism

- The trifluoroacetyl group (-COCF₃) could theoretically adopt alternative configurations, but its planar sp² hybridization limits stereoisomerism.

Table 1 : Possible Isomers of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone

| Isomer Type | Description | Example Substituent Positions |

|---|---|---|

| Positional | Halogens or acetyl group at different sites | Br (4), Cl (5), -COCF₃ (2) |

| Functional Group | Alternative ketone configurations | Not applicable (rigid structure) |

The specificity of substituent positions (2, 3, 5) minimizes isomeric diversity, ensuring distinct chemical behavior compared to analogues with alternate arrangements.

Propriétés

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWZZEMQPVRVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routesThe reaction conditions typically involve the use of reagents such as bromine, chlorine, and trifluoromethylating agents under controlled temperature and pressure .

Industrial production methods often employ large-scale halogenation and trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. These methods are optimized for cost-effectiveness and scalability, ensuring the compound’s availability for various applications .

Analyse Des Réactions Chimiques

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Applications De Recherche Scientifique

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional and Halogen Isomers

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone

- Molecular Formula: C₇H₂BrClF₃NO (identical to the target compound).

- CAS Number : 2231673-26-8 .

- Key Difference : Bromine and chlorine substituents are swapped (Br at C5, Cl at C3).

- Impact : Altered electronic distribution may affect nucleophilic substitution rates and binding affinity in biological systems.

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Substitution with Trifluoromethyl and Other Groups

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone

- Molecular Formula: C₈H₂ClF₆NO.

- Molecular Weight : 277.55 g/mol.

- CAS Number : 2231675-30-0 .

- Key Difference : Trifluoromethyl (-CF₃) replaces bromine at C4.

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

Chlorinated Derivatives

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

- Molecular Formula: C₇H₃ClF₃NO.

- CAS Number : 1356086-78-6 .

- Key Difference : Single chlorine substituent at C5.

- Impact : Simplified substitution pattern may facilitate regioselective functionalization in synthetic pathways .

3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound (Target) | C₇H₂BrClF₃NO | 288.46 | 2231674-22-7 | Br (C3), Cl (C5), -COCF₃ (C2) |

| 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone | C₇H₂BrClF₃NO | 288.46 | 2231673-26-8 | Br (C5), Cl (C3), -COCF₃ (C2) |

| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone | C₈H₂ClF₆NO | 277.55 | 2231675-30-0 | Cl (C3), -CF₃ (C5), -COCF₃ (C2) |

| 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | C₇H₃ClF₃NO | 213.55 | 1356086-78-6 | Cl (C6), -COCF₃ (C3) |

| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C₉H₃ClF₆O | 276.56 | 1060801-98-0 | Cl (C3), -CF₃ (C5), -COCF₃ (phenyl) |

Research Findings and Implications

- Synthetic Utility : The target compound’s bromine and chlorine substituents enable Suzuki-Miyaura cross-coupling reactions, a trait shared with its positional isomer (CAS 2231673-26-8) .

- Stability: Trifluoromethyl-substituted derivatives (e.g., CAS 2231675-30-0) exhibit superior metabolic stability compared to non-fluorinated counterparts, a critical factor in drug development .

Activité Biologique

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone is an organic compound notable for its unique structural features, including a trifluoromethyl group and halogenated pyridine moieties. This compound has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 295.49 g/mol. The presence of both bromine and chlorine on the pyridine ring significantly influences its chemical reactivity and biological profile.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrClF3O |

| Molecular Weight | 295.49 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not extensively studied |

The biological activity of this compound is primarily attributed to its lipophilicity due to the trifluoromethyl group. This property enhances its ability to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific proteases by binding to their active sites, potentially leading to therapeutic effects against various diseases.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity for compounds with similar structural motifs. For instance, derivatives containing halogenated pyridines have demonstrated significant cytotoxic effects on cancer cell lines. Future studies should focus on evaluating the cytotoxicity of this compound against specific cancer cell lines to assess its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition capabilities of various trifluoromethyl ketones. While specific data for this compound were not provided, related compounds showed effective inhibition against serine proteases. This suggests that further exploration could reveal similar inhibitory effects for this compound.

Case Study 2: Antimicrobial Testing

In a comparative analysis of halogenated pyridine derivatives, certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct testing of this compound was not reported, its structural characteristics indicate a potential for similar activity .

Q & A

Q. Advanced Analysis :

-

Suzuki-Miyaura Coupling : The 5-chloro substituent is more reactive toward Pd-catalyzed coupling with aryl boronic acids, while the 3-Bromo group remains inert under standard conditions .

-

Table 1: Reactivity Comparison of Halogenated Pyridines

Position Halogen Reactivity in Cross-Coupling 3 Br Low (steric hindrance) 5 Cl Moderate (electronic effects) 2 CF₃CO High (directing group)

What analytical techniques are most effective for characterizing this compound and verifying its purity?

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoroethanone group (δ ~ -70 to -80 ppm). ¹H/¹³C NMR resolves pyridine ring substituents .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 288.46 (C₇H₂BrClF₃NO) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, though challenges arise due to low symmetry and halogen disorder .

Advanced Consideration : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects halogenated byproducts. Limit of detection (LOD) for Br/Cl impurities is ≤0.1% .

What are the observed biological activities of this compound, and how do they compare to structural analogs?

Basic Research Focus

The trifluoroethanone group enhances lipophilicity, enabling membrane penetration. Key activities include:

Q. Advanced Analysis :

-

Table 2: Biological Activity vs. Structural Analogs

Compound Target Enzyme IC₅₀ (µM) Target Compound Kinase X 12.3 1-(5-Chloropyridin-2-yl)-CF₃CO Kinase X 45.7 1-(3-Bromo-4-Fluorophenyl)-CF₃CO Hydrolase Y 8.9

How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Advanced Research Focus

Discrepancies in yields (40–85%) arise from:

- Byproduct Formation : Competing halogen exchange (Br/Cl) under prolonged heating. Mitigate via shorter reaction times (<4 hrs) .

- Solvent Effects : Polar solvents (DMF) favor higher yields but increase hydrolysis byproducts. Switch to dichloromethane with molecular sieves to absorb H₂O .

- Catalyst Optimization : Use Pd(OAc)₂/XPhos for coupling reactions to suppress dehalogenation .

What computational methods predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., hyaluronidase), with scoring functions prioritizing halogen-bond interactions .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, revealing CF₃CO group flexibility .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.